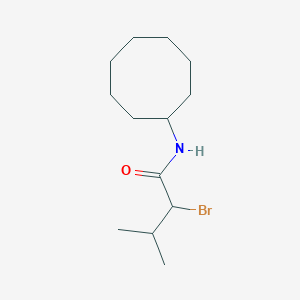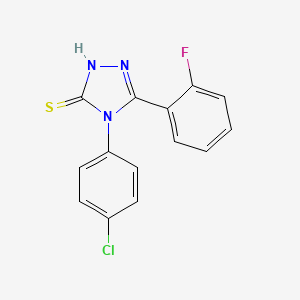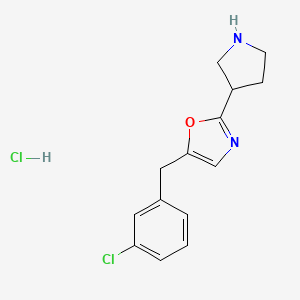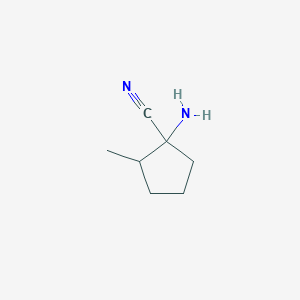
2-bromo-N-cyclooctyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-bromo-N-cyclooctyl-3-methylbutanamide est un composé chimique de formule moléculaire C13H24BrNO et de masse moléculaire 290,24 g/mol . Il est caractérisé par la présence d'un atome de brome, d'un groupe cyclooctyle et d'une structure de butanamide. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-bromo-N-cyclooctyl-3-methylbutanamide implique généralement la bromination d'un composé précurseur suivie d'une amidation. Les conditions de réaction comprennent souvent l'utilisation d'agents bromants tels que le N-bromosuccinimide (NBS) en présence d'un solvant comme le dichlorométhane (DCM) sous des conditions de température contrôlées .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle pour assurer une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-bromo-N-cyclooctyl-3-methylbutanamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Réactions de réduction : Le composé peut être réduit pour former différents dérivés.
Réactions d'oxydation : L'oxydation peut conduire à la formation de nouveaux groupes fonctionnels.
Réactifs et conditions courantes
Substitution : Réactifs comme l'azoture de sodium (NaN3) ou le cyanure de potassium (KCN) dans des solvants aprotiques polaires.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution avec l'azoture de sodium peut produire des dérivés azido, tandis que la réduction avec l'hydrure de lithium et d'aluminium peut produire des dérivés amines.
4. Applications de recherche scientifique
Le this compound est utilisé dans divers domaines de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire en synthèse organique et pour étudier les mécanismes réactionnels.
Biologie : Investigé pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Employé dans la synthèse de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le groupe cyclooctyle jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes, des récepteurs ou d'autres biomolécules, conduisant à divers effets biologiques. Les voies et les cibles moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-bromo-N-cyclooctyl-3-methylbutanamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-N-cyclooctyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the cyclooctyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-bromo-N-methylbutanamide : Structure similaire mais manque le groupe cyclooctyle.
2-bromo-N-carbamoyl-3-methylbutanamide : Contient un groupe carbamoyle au lieu du groupe cyclooctyle.
Unicité
Le 2-bromo-N-cyclooctyl-3-methylbutanamide est unique en raison de la présence du groupe cyclooctyle, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C13H24BrNO |
|---|---|
Poids moléculaire |
290.24 g/mol |
Nom IUPAC |
2-bromo-N-cyclooctyl-3-methylbutanamide |
InChI |
InChI=1S/C13H24BrNO/c1-10(2)12(14)13(16)15-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3,(H,15,16) |
Clé InChI |
VXZCRQBHBRUAPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1CCCCCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)


![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)


![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)

![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
